molecular formula C8H6BrClN2 B577539 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole CAS No. 1215205-57-4

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole

Cat. No. B577539
CAS RN: 1215205-57-4
M. Wt: 245.504
InChI Key: CXMZJEHRYZRXJA-UHFFFAOYSA-N
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Description

“4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” includes an imidazole ring, which is a key component of many functional molecules . The compound has a molecular weight of 245.51 .

It is stored in a freezer .

Scientific Research Applications

Pharmaceutical Research

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole is a valuable intermediate in pharmaceutical research. Imidazole derivatives are known for their therapeutic potential, exhibiting a wide range of biological activities. This compound can be utilized in the synthesis of novel drugs with potential antibacterial, antifungal, and antiviral properties . Its structural motif is common in several drugs, making it a key subject in drug design and discovery processes.

Agrochemical Development

In the field of agrochemicals, imidazole compounds play a crucial role. They serve as intermediates in the synthesis of pesticides and herbicides. The presence of bromine and chlorine atoms in 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole could be leveraged to develop new compounds with enhanced activity against a variety of agricultural pests .

Dyes for Solar Cells

Imidazole derivatives are being explored for their application in solar cell technology. They can be used in the synthesis of dyes and pigments that improve the efficiency of photovoltaic cells. The compound’s structure allows for the creation of complex molecules that can serve as light-absorbing layers in dye-sensitized solar cells .

Functional Materials

This compound’s derivatives are investigated for their use in creating functional materials. These materials have applications in various industries, including electronics, where they can be used to develop new types of semiconductors or conductive polymers .

Catalysis

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole can be used in catalysis research. Imidazole-based catalysts are significant in organic synthesis, offering pathways to create complex molecules with high precision. They are particularly useful in reactions requiring regiocontrolled synthesis of substituted imidazoles .

Synthesis of Heterocyclic Compounds

The compound is a key precursor in the synthesis of various heterocyclic compounds. These compounds are essential in developing new molecules with potential applications in medicinal chemistry, such as antitumor agents .

Future Directions

The future directions for “4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their synthesis methods and potential applications, given the broad range of chemical and biological properties of imidazole compounds .

properties

IUPAC Name

4-bromo-6-chloro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMZJEHRYZRXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681992
Record name 4-Bromo-6-chloro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215205-57-4
Record name 7-Bromo-5-chloro-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-bromobenzene-1,2-diamine (4.0 g, 15.90 mmol) and SnCl2 (17.9 g, 79.50 mmol) in EtOH (40 mL) was heated at reflux for 4 h. After cooling to RT, 1,1,1-trimethoxyethane (12.9 g, 79.50 mmol) was added to the mixture. The reaction mixture was stirred at 120° C. for 14 h, then cooled to RT and concentrated in vacuo. The residue was diluted with EtOAc (100 mL), treated with satd. aq. NaHCO3 (200 mL), filtered with Celite®, and washed with EtOAc (50 mL×3). The filtrate was washed with satd. aq. NaHCO3, water, and brine, dried (MgSO4), filtered, and concentrated in vacuo to afford 4-bromo-6-chloro-2-methyl-1H-benzo[d]imidazole as a yellow solid (3.5 g, 89.7%). MS (ESI): m/z=244.9 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

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